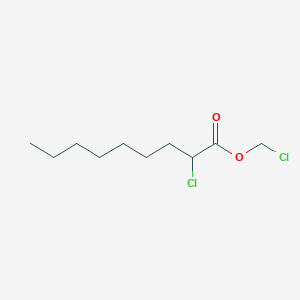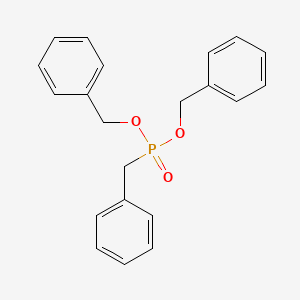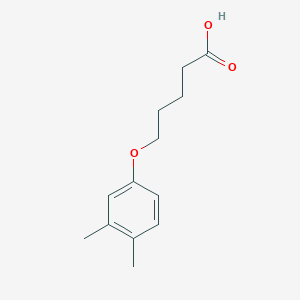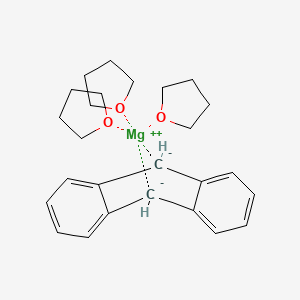
Thiaminocycline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiaminocycline is a compound belonging to the tetracycline class of antibiotics. Tetracyclines are known for their broad-spectrum antibacterial activity, which makes them effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the addition of amino acids to the growing peptide chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiaminocycline involves several steps, starting from the basic tetracycline structure. The process typically includes the following steps:
Formation of the core structure: The core tetracycline structure is synthesized through a series of condensation reactions involving various precursors.
Functionalization: Specific functional groups are introduced to the core structure to enhance its antibacterial activity. This may involve reactions such as alkylation, acylation, and hydroxylation.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes, followed by chemical modifications. The fermentation process uses genetically engineered microorganisms to produce the core tetracycline structure, which is then chemically modified to produce this compound. This method is cost-effective and allows for the production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Thiaminocycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives with different antibacterial properties.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions involve replacing specific functional groups with others to enhance the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides
Major Products
The major products formed from these reactions include various this compound derivatives with enhanced antibacterial activity and different pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Thiaminocycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of tetracycline antibiotics.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial agents and formulations .
Mecanismo De Acción
Thiaminocycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The molecular targets include the ribosomal RNA and specific proteins involved in the translation process .
Comparación Con Compuestos Similares
Similar Compounds
Thiaminocycline is similar to other tetracycline antibiotics, such as:
- Tetracycline
- Doxycycline
- Minocycline
- Tigecycline
Uniqueness
This compound stands out due to its unique functional groups that enhance its antibacterial activity and pharmacokinetic properties. Compared to other tetracyclines, this compound may exhibit better efficacy against certain resistant bacterial strains and have improved absorption and distribution characteristics .
Propiedades
Número CAS |
82925-85-7 |
|---|---|
Fórmula molecular |
C22H25N3O7S |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
(5aS,6aS,7S,10aR)-4,7-bis(dimethylamino)-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydrobenzo[b]thioxanthene-9-carboxamide |
InChI |
InChI=1S/C22H25N3O7S/c1-24(2)9-5-6-10(26)12-16(27)13-11(33-18(9)12)7-8-15(25(3)4)17(28)14(21(23)31)20(30)22(8,32)19(13)29/h5-6,8,11,15,26-27,30,32H,7H2,1-4H3,(H2,23,31)/t8-,11-,15-,22-/m0/s1 |
Clave InChI |
NUVXPKTVNDDPHF-GUFBUIBQSA-N |
SMILES isomérico |
CN(C)[C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4S3)N(C)C)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O |
SMILES canónico |
CN(C)C1C2CC3C(=C(C4=C(C=CC(=C4S3)N(C)C)O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





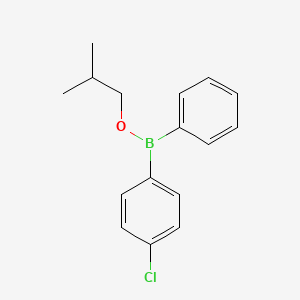
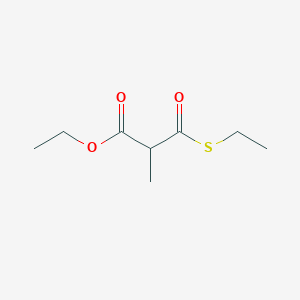
![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/structure/B14422481.png)

